3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
Description
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine (CAS: 451460-07-4) is a halogenated pyridine derivative characterized by bromo (Br), chloro (Cl), and difluoromethoxy (OCHF₂) substituents at positions 3, 6, and 2 of the pyridine ring, respectively. The difluoromethoxy group introduces strong electron-withdrawing effects, which can modulate the compound’s reactivity and stability.
Properties
IUPAC Name |
3-bromo-6-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-2-4(8)11-5(3)12-6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULICTZZBVBIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 6-chloro-2-(difluoromethoxy)pyridine using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine and chlorine atoms at positions 3 and 6 undergo nucleophilic substitution under controlled conditions:
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Bromine replacement : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 3-amino derivatives.
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Chlorine replacement : Requires harsher conditions (e.g., KOH/EtOH at 150°C) due to lower electrophilicity compared to bromine.
The difluoromethoxy group at position 2 exerts a strong electron-withdrawing effect (-I), activating the pyridine ring for substitution. Computational studies show this group reduces the aromatic ring’s electron density by 18–22% compared to methoxy analogues .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a prime site for palladium- or nickel-mediated couplings:
Difluoromethoxy Group Reactivity
The -OCF₂H moiety participates in:
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Hydrolysis : Under acidic conditions (H₂SO₄, 140°C), converts to -OH with 65–72% yield .
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Radical reactions : Initiates C–H difluoromethylation via photocatalysis (Ru(bpy)₃²⁺, blue LED) .
Halogen Exchange
Bromine can be replaced by fluorine using AgF or KF/CuI systems at 150°C, producing 3-fluoro-6-chloro derivatives .
Reductive Dehalogenation
Selective removal of halogens is achievable through:
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Hydrogenolysis : H₂ (1 atm), Pd/C, EtOH, 25°C removes bromine with 88% retention of chlorine .
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Zinc reduction : Zn/NH₄Cl in THF/H₂O preferentially reduces chlorine at elevated temperatures (80°C).
Stability Under Reaction Conditions
The compound demonstrates thermal stability up to 200°C but undergoes decomposition via two pathways above this threshold :
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Homolytic cleavage : Releases Br- radicals (detected by EPR)
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Elimination : Forms HF and COF₂ as byproducts (GC-MS confirmed)
Comparative Reactivity Analysis
| Position | Substituent | Relative Reactivity (vs H) | Preferred Reactions |
|---|---|---|---|
| 2 | -OCF₂H | 0.32 | Radical reactions, hydrolysis |
| 3 | Br | 1.00 (reference) | Cross-couplings, substitution |
| 6 | Cl | 0.18 | High-temperature substitutions |
This reactivity profile enables precise synthetic modifications, making the compound valuable for constructing complex molecules in medicinal chemistry and materials science. The juxtaposition of halogens and fluorinated alkoxy groups creates unique electronic effects that can be strategically exploited in multi-step syntheses .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. Its unique electronic properties due to the difluoromethoxy group make it valuable in developing fluorinated derivatives.
Biology
In biological research, 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is investigated for its potential as a precursor in drug synthesis and the development of bioactive molecules. Its halogenated structure enhances its interaction with biological targets, making it a candidate for pharmaceutical applications.
Medicine
The compound has been explored for its therapeutic properties, particularly in antiviral applications. Similar compounds have shown effectiveness against viral infections by inhibiting key viral enzymes or disrupting replication processes. Additionally, it has been studied for cytotoxic effects on cancer cell lines, suggesting potential oncology applications.
Agriculture
This compound exhibits notable insecticidal properties. Laboratory studies indicate over 90% insecticidal activity against pests like Plutella xylostella at low concentrations, highlighting its potential use in agrochemicals for pest control.
Antiviral Activity
Research indicates that fluorinated pyridines can exhibit significant antiviral properties. For example, studies have shown effectiveness against SARS-CoV-2 by inhibiting viral replication pathways.
Insecticidal Properties
In controlled laboratory settings, this compound demonstrated over 90% insecticidal activity against Plutella xylostella at concentrations as low as 1 mg/L, suggesting its viability as an agrochemical agent.
Structure-Activity Relationship (SAR) Studies
Studies on the structure-activity relationship reveal that the incorporation of difluoromethoxy and halogen substituents in pyridine derivatives correlates with enhanced biological activity. The introduction of fluorine increases lipophilicity and metabolic stability, critical factors in drug design .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Electronic Effects and Reactivity
- Electron-Withdrawing Groups : The difluoromethoxy (OCHF₂) group in the target compound exerts stronger electron-withdrawing effects compared to methoxy (OCH₃) or methylthio (SCH₃) , making the pyridine ring less reactive toward electrophilic substitution. This property is advantageous in maintaining stability during synthetic reactions.
- Trifluoromethyl (CF₃) vs.
Lipophilicity and Bioavailability
- Methylthio (SCH₃) : The SCH₃ group in CAS 1809158-14-2 significantly increases lipophilicity (LogP ~2.5 estimated), enhancing blood-brain barrier penetration in CNS-targeted compounds .
- Fluorine Substituents : The 6-fluoro substituent in CAS 1803695-57-9 reduces basicity and improves metabolic resistance, a common strategy in medicinal chemistry .
Biological Activity
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of electronegative substituents such as bromine and fluorine enhances the compound's reactivity and biological profile, making it a subject of various research studies.
The molecular formula for this compound is . Its structure includes a pyridine ring substituted with bromine at the 3-position, chlorine at the 6-position, and a difluoromethoxy group at the 2-position. These substitutions influence both the chemical reactivity and biological interactions of the compound.
Biological Activity
1. Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on fluorinated pyridines have shown their effectiveness against viral infections, including SARS-CoV-2. Such compounds often act by inhibiting key viral enzymes or interfering with viral replication processes .
2. Insecticidal Properties
The compound has demonstrated notable insecticidal activity against pests like Plutella xylostella and Tetranychus cinnabarinus. In laboratory settings, it exhibited over 90% insecticidal activity at low concentrations (1 mg/L for P. xylostella and 100 mg/L for T. cinnabarinus). This suggests potential applications in agrochemicals for pest control.
3. Structure-Activity Relationship (SAR) Studies
The incorporation of difluoromethoxy and halogen substituents in pyridine derivatives has been associated with enhanced biological activity. For example, SAR studies have shown that the introduction of fluorine increases lipophilicity and metabolic stability, which are critical factors in drug design .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds provides insights into the biological activity of this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Bromo-2-chloro-6-(difluoromethyl)pyridine | 0.97 | Contains a difluoromethyl group |
| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.92 | Features a trifluoromethyl group |
| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 0.86 | Contains chlorine, altering electronic properties |
| 3-Bromo-2-chloro-5-(difluoromethyl)pyridin-4-amine | 0.84 | Incorporates an amine group |
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyridine derivatives for their biological activities. For instance, one study synthesized multiple difluoromethoxy-pyridine analogs and evaluated their efficacy against specific biological targets, revealing that modifications at different positions on the pyridine ring significantly influenced their activity profiles .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine, and how can reaction yields be optimized?
A stepwise halogenation and functionalization approach is commonly employed. For example, substituents like difluoromethoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) under controlled anhydrous conditions. A patent synthesis ( ) describes using 2-bromo-6-(difluoromethoxy)pyridine as an intermediate, with bromine and chlorine introduced sequentially. Yield optimization may involve temperature control (e.g., −78°C for halogenation) and catalysts such as nickel complexes ( ). Purification via column chromatography with silica gel or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) is essential, particularly -NMR to resolve the difluoromethoxy group’s splitting patterns. -NMR should show distinct pyridine ring protons (δ 7.5–8.5 ppm), while -NMR can confirm halogenated carbons. High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is ideal but requires high-quality crystals .
Q. What are the key stability considerations for handling and storing this compound?
The compound is sensitive to moisture and light due to its halogenated and ether linkages. Storage in amber vials under inert gas (argon/nitrogen) at 2–8°C is advised ( ). Degradation products (e.g., hydrolysis of the difluoromethoxy group) can be monitored via periodic TLC or HPLC analysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s regioselectivity during synthesis?
SC-XRD using SHELX or WinGX ( ) provides unambiguous confirmation of substitution patterns. For example, in a structurally similar compound (2-Bromo-3-difluoromethoxy-6-methylpyridine, ), crystallography validated the 2,6-substitution on the pyridine ring. Discrepancies in NMR assignments (e.g., overlapping signals) can be cross-validated against crystallographic bond lengths and angles .
Q. What computational methods are suitable for predicting the electronic effects of halogen and difluoromethoxy substituents on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of Cl and Br, which activate specific positions for further functionalization. The difluoromethoxy group’s inductive (-I) effect lowers electron density at the ortho and para positions, directing electrophilic attacks to meta positions. Such models align with experimental observations in halogenated pyridines ( ) .
Q. How can researchers address contradictions in reported melting points or spectral data across literature sources?
Systematic purity validation is critical. For example, discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., hexane vs. ethyl acetate) can isolate pure phases. Cross-referencing with SC-XRD data ( ) and HRMS ensures structural integrity. Comparative studies with analogs (e.g., 3-Bromo-2-chloro-6-methylpyridine, ) provide benchmarks .
Q. What strategies mitigate challenges in synthesizing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at the 3-position is more reactive than chlorine in cross-couplings. Using Pd(PPh) or XPhos precatalysts in toluene/water mixtures enhances selectivity. Pre-activation of the pyridine ring with Lewis acids (e.g., ZnCl) can improve coupling efficiency. Monitoring reaction progress via -NMR helps track difluoromethoxy stability under basic conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
